IRF1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

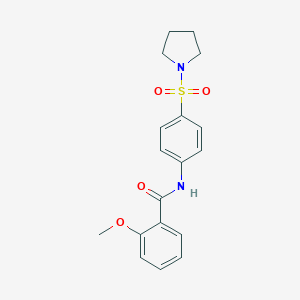

C18H20N2O4S |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2-methoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |

InChI |

InChI=1S/C18H20N2O4S/c1-24-17-7-3-2-6-16(17)18(21)19-14-8-10-15(11-9-14)25(22,23)20-12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) |

InChI Key |

PPMHAFZOUWHQPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of IRF1 Inhibitors: A Technical Guide for Drug Development Professionals

Abstract

Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a pivotal role in innate immunity, inflammation, and tumor suppression. Its multifaceted functions have positioned it as a compelling, albeit challenging, therapeutic target for a range of pathologies, from autoimmune diseases to certain cancers. While no direct inhibitors of IRF1 have yet reached clinical approval, the field is an active area of research. This technical guide provides an in-depth overview of the discovery and synthesis of IRF1 inhibitors, with a focus on the methodologies and experimental protocols essential for identifying and characterizing novel inhibitory compounds. As the specific entity "IRF1-IN-2" is not described in current scientific literature, this document will address the broader strategies and techniques for the development of IRF1 inhibitors in general.

Introduction to IRF1 as a Therapeutic Target

Interferon Regulatory Factor 1 (IRF1) was the first member of the IRF family of transcription factors to be identified.[1] It is a key downstream effector of various signaling pathways, including those initiated by interferons (IFNs), Toll-like receptors (TLRs), and DNA damage.[2][3] Upon activation, IRF1 translocates to the nucleus and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes, thereby regulating their transcription.[4]

The dual nature of IRF1's biological functions complicates its therapeutic targeting. In the context of infectious diseases and cancer immunotherapy, activating IRF1 can be beneficial.[5] Conversely, in autoimmune and inflammatory conditions where IRF1 is overactive, its inhibition is a desirable therapeutic strategy.[4] This guide will focus on the latter: the discovery of small molecule inhibitors of IRF1.

Strategies for IRF1 Inhibition

The development of IRF1 inhibitors is in its nascent stages, with several strategies being explored to modulate its activity. These can be broadly categorized as follows:

-

Direct Inhibition of DNA Binding: This is the most direct approach, aiming to prevent IRF1 from binding to the ISREs of its target genes. This can be achieved by small molecules that bind to the DNA-binding domain (DBD) of IRF1.

-

Inhibition of IRF1 Expression: Targeting the upstream signaling pathways that lead to the transcription and translation of IRF1 can effectively reduce its cellular levels.

-

Promotion of IRF1 Degradation: Enhancing the natural degradation pathways of the IRF1 protein, for instance, through ubiquitination and proteasomal degradation, presents another avenue for inhibition.[4]

-

Disruption of Protein-Protein Interactions: IRF1 interacts with other proteins to exert its function. Small molecules that disrupt these interactions could inhibit its activity.

Discovery of IRF1 Inhibitors: A Workflow

The discovery of novel IRF1 inhibitors typically follows a multi-step process, beginning with the identification of potential lead compounds and culminating in their validation in cellular and in vivo models.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and validation of IRF1 inhibitors.

In Silico Screening

-

Objective: To computationally screen large compound libraries to identify potential IRF1 inhibitors that bind to its DNA-binding domain.

-

Methodology:

-

Protein Structure Preparation: Obtain the 3D structure of the IRF1 DNA-binding domain (DBD) from the Protein Data Bank (PDB) or through homology modeling.

-

Ligand Library Preparation: Prepare a library of small molecules in a format suitable for docking (e.g., SDF or MOL2).

-

Molecular Docking: Use docking software (e.g., AutoDock, Glide) to predict the binding poses and affinities of the compounds in the active site of the IRF1 DBD.

-

Virtual Screening Cascade: Filter the docked compounds based on docking score, binding energy, and interactions with key residues in the binding pocket.

-

Visual Inspection and Selection: Visually inspect the top-ranked compounds to ensure sensible binding modes and select a diverse set of candidates for experimental validation.

-

High-Throughput Screening (HTS) Assays

A variety of HTS assays can be employed to screen for IRF1 inhibitors. The choice of assay depends on the specific inhibitory mechanism being targeted.

| Assay Type | Principle | Application in IRF1 Inhibitor Screening |

| Luciferase Reporter Assay | Measures the transcriptional activity of IRF1 by linking a luciferase reporter gene to an IRF1-responsive promoter. | Primary screening for inhibitors of IRF1 transcriptional activity. |

| AlphaLISA | A bead-based immunoassay that can be configured to detect the binding of IRF1 to DNA or to another protein. | Screening for inhibitors of IRF1-DNA binding or protein-protein interactions. |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled DNA probe upon binding to IRF1. | Screening for inhibitors that disrupt the IRF1-DNA interaction. |

| Electrophoretic Mobility Shift Assay (EMSA) | Detects the binding of IRF1 to a radiolabeled or fluorescently labeled DNA probe by a shift in its migration on a non-denaturing gel. | Secondary assay to confirm hits from primary screens and to study binding kinetics. |

Luciferase Reporter Assay Protocol

-

Objective: To quantify the inhibitory effect of compounds on IRF1-mediated gene transcription in a cellular context.

-

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter construct containing tandem repeats of the IRF1 response element (ISRE) upstream of a minimal promoter.

-

Cell Seeding: Seed the cells in a 96-well or 384-well plate.

-

Compound Treatment: Treat the cells with test compounds at various concentrations.

-

Stimulation: Stimulate the cells with an appropriate inducer of IRF1 activity, such as Interferon-gamma (IFN-γ).

-

Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of luciferase activity for each compound and determine the IC50 value.

-

Electrophoretic Mobility Shift Assay (EMSA) Protocol

-

Objective: To directly assess the ability of a compound to inhibit the binding of IRF1 to its DNA consensus sequence.

-

Methodology:

-

Probe Preparation: Synthesize and label a double-stranded oligonucleotide probe containing the ISRE consensus sequence with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: Incubate recombinant human IRF1 protein with the labeled probe in a binding buffer, in the presence or absence of the test compound.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography or fluorescence imaging.

-

Quantification: Quantify the intensity of the shifted band to determine the extent of inhibition.

-

Signaling Pathways and Visualization

Understanding the signaling pathways that regulate IRF1 is crucial for designing effective inhibitor strategies. The following diagram illustrates the canonical IFN-γ signaling pathway leading to IRF1 activation.

Synthesis of IRF1 Inhibitors

As the field of direct IRF1 inhibitors is still emerging, there are no established synthetic routes for a specific class of compounds. The synthesis of potential inhibitors identified through screening would be highly dependent on their chemical scaffolds. A general synthetic workflow would involve:

-

Retrosynthetic Analysis: Deconstruction of the target molecule to identify key synthons and commercially available starting materials.

-

Route Scouting: Development of multiple synthetic routes to the target compound.

-

Optimization: Optimization of reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and purity.

-

Scale-up: Scaling up the optimized synthesis to produce sufficient quantities of the compound for further testing.

-

Purification and Characterization: Purification of the final compound by techniques such as chromatography and characterization by NMR, mass spectrometry, and elemental analysis.

Conclusion and Future Directions

The development of specific and potent IRF1 inhibitors holds significant promise for the treatment of a variety of diseases. While the journey from a screening hit to a clinical candidate is long and challenging, the methodologies and strategies outlined in this guide provide a solid foundation for researchers in this exciting field. Future efforts will likely focus on the discovery of novel chemical scaffolds that can selectively target IRF1, as well as the development of more sophisticated screening assays to identify inhibitors with different mechanisms of action. The continued exploration of IRF1's complex biology will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. High-throughput screening for small molecule inhibitors of the type-I interferon signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.emory.edu [med.emory.edu]

- 4. signosisinc.com [signosisinc.com]

- 5. Interferon/IFN Regulation IRF1 Response Element Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]

The Role of IRF1 in Interferon Signaling: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a pivotal role in the host's innate immune response, particularly in the context of interferon (IFN) signaling. As a member of the IRF family of proteins, IRF1 is integral to the transcriptional regulation of a wide array of genes, most notably the interferon-stimulated genes (ISGs), which are the primary effectors of the antiviral and immunomodulatory activities of interferons. This technical guide provides an in-depth overview of the role of IRF1 in interferon signaling, its mechanism of action, and the experimental methodologies used to study its function. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting IRF1. While a specific inhibitor designated "IRF1-IN-2" is not publicly documented, this guide will serve as a foundational resource for the development and evaluation of novel IRF1 inhibitors.

Core Concepts in IRF1-Mediated Interferon Signaling

Interferon signaling is broadly categorized into Type I, Type II, and Type III pathways, each initiated by distinct IFN subtypes binding to their cognate receptors. IRF1 is a key downstream effector in both Type I and Type II IFN signaling pathways.

Type I Interferon Signaling: Type I IFNs (e.g., IFN-α, IFN-β) are crucial for antiviral immunity. Their signaling cascade is initiated by the binding of Type I IFNs to the IFN-α/β receptor (IFNAR), a heterodimeric receptor composed of IFNAR1 and IFNAR2 subunits. This binding event activates the receptor-associated Janus kinases (JAKs), namely TYK2 and JAK1, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, STAT1 and STAT2. The phosphorylated STAT1 and STAT2 form a heterodimer that associates with IRF9 to form the ISGF3 (IFN-stimulated gene factor 3) complex.[1] ISGF3 translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of a large number of ISGs, driving their transcription.[2] IRF1 itself is an ISG, and its expression is induced by Type I IFN signaling. The newly synthesized IRF1 can then bind to ISREs in the promoters of other ISGs, amplifying and sustaining the antiviral response.[3]

Type II Interferon Signaling: The sole member of the Type II IFN family, IFN-γ, is a critical cytokine for both innate and adaptive immunity, with potent immunomodulatory functions. IFN-γ signals through its own receptor complex, the IFN-γ receptor (IFNGR), which consists of IFNGR1 and IFNGR2 subunits. Ligand binding activates the associated JAK1 and JAK2, leading to the phosphorylation of STAT1. Phosphorylated STAT1 forms a homodimer known as the Gamma-Activated Factor (GAF).[4] GAF translocates to the nucleus and binds to Gamma-Activated Sites (GAS) in the promoters of IFN-γ-inducible genes, including IRF1.[4] The induced IRF1 can then further drive the expression of a secondary set of ISGs by binding to ISREs.[3][4]

Quantitative Data on IRF1 Function

The following table summarizes key quantitative data related to IRF1 function, derived from various experimental studies. This data is essential for understanding the dynamics of IRF1 expression and its role in gene regulation.

| Parameter | Value | Cell Type/Context | Reference |

| IRF1 mRNA Induction (Poly I:C) | ~10-fold increase at 6h | Human Bronchial Epithelial Cells (BEAS-2B) | [5] |

| IRF1 mRNA Induction (IFN-γ) | Time-dependent increase | Human Intestinal Epithelial Cells (DLD-1) | [6] |

| IRF1 Protein Induction (IFN-γ) | Time-dependent increase | RAW 264.7 Macrophages | [7] |

| PGE2 Production in IRF-1-/- Macrophages (IFN-γ treated) | No significant increase | Murine Peritoneal Macrophages | [7] |

| PGE2 Production in IRF-2-/- Macrophages (IFN-γ treated) | Highest release compared to WT | Murine Peritoneal Macrophages | [7] |

Experimental Protocols for Studying IRF1

Understanding the function of IRF1 and evaluating the efficacy of potential inhibitors requires a robust set of experimental techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation (ChIP) Assay for IRF1 Binding

This protocol is used to determine if IRF1 directly binds to the promoter of a target gene in vivo.

Materials:

-

HeLa cells

-

IFN-α

-

Formaldehyde (1%)

-

Glycine (0.125 M)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication buffer

-

Anti-IRF1 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

qPCR primers for target gene promoter and control region

Procedure:

-

Culture HeLa cells to ~80% confluency and treat with or without IFN-α.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in sonication buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an anti-IRF1 antibody or an IgG control overnight at 4°C with rotation.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the complexes from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Quantify the amount of target gene promoter DNA co-immunoprecipitated with IRF1 using qPCR.[8]

Luciferase Reporter Assay for IRF1-Mediated Transcription

This assay is used to measure the ability of IRF1 to activate transcription from a specific promoter.

Materials:

-

RAW 264.7 macrophage cells

-

Reporter plasmid containing the promoter of the target gene (e.g., Cox-2) upstream of a luciferase gene

-

IRF1 expression vector or control vector

-

β-galactosidase expression plasmid (for normalization)

-

Transfection reagent (e.g., SuperFect)

-

IFN-γ and/or LPS

-

Luciferase assay reagent

-

β-galactosidase assay reagent

Procedure:

-

Seed RAW 264.7 cells in 24-well plates.

-

Co-transfect the cells with the reporter plasmid, the IRF1 expression vector (or control), and the β-galactosidase expression plasmid using a suitable transfection reagent.

-

After transfection, incubate the cells with fresh media, with or without IFN-γ and/or LPS, for an additional 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Measure the β-galactosidase activity to normalize for transfection efficiency.

-

Express the results as fold induction relative to the control.[7]

RT-qPCR for Measuring IRF1 and Target Gene Expression

This method is used to quantify the mRNA levels of IRF1 and its target genes.

Materials:

-

BEAS-2B cells

-

Poly I:C or IFN-β/IFN-λ1

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR primers for IRF1, target genes (e.g., IFNβ, IFNλ1), and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

Procedure:

-

Culture BEAS-2B cells and treat with the desired stimulus (e.g., poly I:C, IFN-β).

-

Harvest the cells at different time points and isolate total RNA using an RNA isolation kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for IRF1, the target genes, and a housekeeping gene for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCq method.[5]

Visualizing IRF1 Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving IRF1 and a typical experimental workflow for evaluating an IRF1 inhibitor.

References

- 1. Frontiers | The Dual Nature of Type I and Type II Interferons [frontiersin.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease [frontiersin.org]

- 5. IRF1 Maintains Optimal Constitutive Expression of Antiviral Genes and Regulates the Early Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interferon Regulatory Factor 1 (IRF-1) and IRF-2 Distinctively Up-Regulate Gene Expression and Production of Interleukin-7 in Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interferon Regulatory Factor (Irf)-1 and Irf-2 Regulate Interferon γ–Dependent Cyclooxygenase 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Division of labor between IRF1 and IRF2 in regulating different stages of transcriptional activation in cellular antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of IRF1 and its Inhibition

A Note to the Reader: A comprehensive search for the specific compound "IRF1-IN-2" did not yield any publicly available scientific literature detailing its biological activity, experimental protocols, or quantitative data. Chemical suppliers list a compound named "IRF1-IN-1" (also referred to as Compound I-2) and a "this compound" (Compound I-19) with brief, qualitative descriptions of their effects. However, without peer-reviewed research, a detailed technical guide on these specific molecules cannot be compiled.

Therefore, this document provides a broader technical guide for researchers, scientists, and drug development professionals on the biological activity of Interferon Regulatory Factor 1 (IRF1) and the general strategies for its inhibition. The information presented herein is based on the available scientific literature on IRF1 biology and general principles of drug discovery.

Introduction to Interferon Regulatory Factor 1 (IRF1)

Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a pivotal role in the innate immune response, cell growth regulation, and apoptosis.[1] As the first member of the IRF family to be identified, it is a key mediator of interferon (IFN) signaling.[1] IRF1 is ubiquitously expressed at low basal levels in the nucleus and is rapidly induced by various stimuli, including viral and bacterial infections, and cytokines such as IFN-γ.[2]

The transcriptional activity of IRF1 is central to its function. It binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, thereby activating their transcription.[1] These target genes are critical for antiviral defense, tumor suppression, and the modulation of immune responses.

The Therapeutic Potential of IRF1 Inhibition

While IRF1 is essential for host defense, its dysregulation is implicated in the pathophysiology of various diseases. Aberrant or excessive IRF1 activity can contribute to chronic inflammation, autoimmune disorders, and tissue damage.[1] For instance, in some cancers, sustained IRF1 signaling can promote an inflammatory tumor microenvironment that supports tumor progression.[1] Therefore, the development of small molecule inhibitors of IRF1 presents a promising therapeutic strategy for a range of conditions. Potential therapeutic applications for IRF1 inhibitors include:

-

Autoimmune Diseases: By suppressing the expression of pro-inflammatory genes, IRF1 inhibitors could ameliorate the pathology of diseases like rheumatoid arthritis, lupus, and inflammatory bowel disease.

-

Inflammatory Conditions: Conditions characterized by excessive inflammation, such as certain dermatological disorders, may benefit from the targeted inhibition of IRF1.

-

Oncology: In specific cancer contexts where IRF1-driven inflammation is detrimental, its inhibition could be a valuable therapeutic approach.[1]

-

Transplant Rejection: Modulating IRF1 activity could help to suppress the immune response that leads to organ transplant rejection.

Mechanisms of IRF1 Inhibition

Small molecule inhibitors can be designed to target various aspects of IRF1 function.[1] The primary mechanisms of action for IRF1 inhibitors include:

-

Interfering with DNA Binding: Molecules can be developed to bind to the DNA-binding domain of IRF1, preventing its association with ISREs in the promoters of its target genes.

-

Promoting Protein Degradation: Some inhibitors may induce the ubiquitination and subsequent proteasomal degradation of IRF1, thereby reducing its cellular levels.[1]

-

Inhibiting Post-Translational Modifications: The activity of IRF1 is regulated by post-translational modifications such as phosphorylation. Small molecules could be designed to inhibit the kinases responsible for these activating modifications.[1]

Based on the limited information available from chemical suppliers, "IRF1-IN-1" is described as an inhibitor that decreases the recruitment of IRF1 to the promoter of the CASP1 gene. This suggests a mechanism that may involve interference with DNA binding or the interaction of IRF1 with other transcriptional co-activators at this specific promoter.

Data Presentation: Characterization of a Hypothetical IRF1 Inhibitor

The following tables illustrate the types of quantitative data that would be generated during the characterization of a novel IRF1 inhibitor. The values presented are for a hypothetical inhibitor, "Hypothet-IRF1-in," as specific data for this compound is unavailable.

Table 1: In Vitro Activity of Hypothet-IRF1-in

| Assay Type | Target | Metric | Value (nM) |

| Biochemical Assay | IRF1 DNA Binding | IC50 | 150 |

| Cell-Based Assay | ISRE-Luciferase Reporter | IC50 | 500 |

| Target Engagement | Cellular Thermal Shift Assay | EC50 | 750 |

Table 2: Cellular Activity of Hypothet-IRF1-in in HaCaT Keratinocytes

| Gene Target | Measurement | Treatment | Result |

| CASP1 mRNA | qPCR | IFN-γ + Hypothet-IRF1-in (1 µM) | 80% reduction in expression |

| Caspase-1 Cleavage | Western Blot | IFN-γ + Hypothet-IRF1-in (1 µM) | 75% reduction in cleavage |

| IL-1β Secretion | ELISA | IFN-γ + Hypothet-IRF1-in (1 µM) | 90% reduction in secretion |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of a compound's biological activity. Below are generalized protocols for key experiments that would be used to characterize an IRF1 inhibitor.

ISRE-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of IRF1 in a cellular context.

-

Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in a 96-well plate and co-transfected with a plasmid encoding an ISRE-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Compound Treatment: 24 hours post-transfection, the cells are pre-treated with varying concentrations of the test compound for 1 hour.

-

Stimulation: Cells are then stimulated with human IFN-γ (10 ng/mL) to induce IRF1 activity.

-

Lysis and Luminescence Measurement: After 16 hours of stimulation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luminescence is calculated, and the data is normalized to the vehicle control. IC50 values are determined using a non-linear regression analysis.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if an inhibitor prevents the binding of IRF1 to the promoter of a target gene.

-

Cell Treatment and Cross-linking: HaCaT cells are treated with the test compound followed by stimulation with IFN-γ. The cells are then treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for IRF1 or a control IgG overnight. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter region of the target gene (e.g., CASP1).

-

Data Analysis: The amount of target DNA immunoprecipitated with the IRF1 antibody is quantified and normalized to the input chromatin.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to IRF1 and its inhibition.

References

In-Depth Technical Guide: Structural and Functional Analysis of IRF1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor involved in immunity, cell growth regulation, and apoptosis. Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. IRF1-IN-2 (also known as Compound I-19) is a small molecule inhibitor of IRF1. This technical guide provides a comprehensive analysis of this compound, including its chemical structure, mechanism of action, and the experimental protocols used to characterize its activity.

Chemical Structure

This compound has a molecular formula of C₁₈H₂₀N₂O₄S and a molecular weight of 360.43 g/mol .[1] Its chemical structure is detailed below.

Caption: 2D Chemical Structure of this compound.

Mechanism of Action

This compound functions by directly inhibiting the activity of the transcription factor IRF1. The primary mechanism identified is the reduction of IRF1 recruitment to the promoter region of the CASP1 gene.[2] This inhibitory action initiates a cascade of downstream effects, primarily impacting a cell death signaling pathway.

Signaling Pathway and Experimental Workflow

The inhibitory effect of this compound on IRF1 leads to the modulation of a downstream signaling cascade involved in inflammation and cell death. A simplified representation of this pathway and a typical experimental workflow to assess the compound's efficacy are depicted below.

Caption: this compound inhibits IRF1, affecting downstream pyroptosis signaling.

Caption: Workflow for evaluating this compound's effect on IRF1 signaling.

Data Presentation

| Parameter | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |

| IRF1 Recruitment to CASP1 Promoter | Irradiated HaCaT cells | 20 µM, 12 h pretreatment | Decreased recruitment | [2] |

| IRF1 Activation | NSP-10 plasmid-transfected HELF and WS1 cells | 20 µM, 24 h | Attenuated activation | [2] |

| Cell Death Signaling | A375 cells | Not specified | Inhibition of Caspase-1, GSDMD, IL-1β, and PARP1 cleavage | [2] |

| TBK1 Phosphorylation | A375 cells | Not specified | Inhibition | [2] |

| Gene Expression | A375 cells | Not specified | Upregulation of GPX4, Downregulation of FACL4 | [2] |

| Inflammatory Skin Injury | 35 Gy radiation-induced mouse model | 100 µ g/day , s.c., every other day before irradiation | Protective effect, reduced erythema and exudation | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Chromatin Immunoprecipitation (ChIP) for IRF1 Recruitment

This protocol is designed to determine the in vivo association of IRF1 with the CASP1 gene promoter.

-

Cell Culture and Treatment: Plate HaCaT cells and grow to 80-90% confluency. Treat with 20 µM this compound or vehicle control for 12 hours. Irradiate cells with 20 Gy of ionizing radiation to induce IRF1 activity.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Cell Lysis and Sonication: Harvest cells and lyse them in a buffer containing protease inhibitors. Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-IRF1 antibody or a control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the CASP1 promoter region to quantify the amount of immunoprecipitated DNA.

Western Blot for GSDMD Cleavage

This protocol is used to detect the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis.

-

Protein Extraction: Treat cells (e.g., A375) with this compound and a stimulus to induce pyroptosis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of GSDMD (N-terminal fragment) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TBK1 Phosphorylation Assay (Western Blot)

This protocol assesses the phosphorylation status of TANK-binding kinase 1 (TBK1), an indicator of its activation.

-

Sample Preparation: Following cell treatment with this compound and a relevant stimulus, lyse the cells in a buffer containing phosphatase inhibitors.

-

Western Blotting: Perform protein quantification, SDS-PAGE, and protein transfer as described in the GSDMD cleavage protocol.

-

Antibody Incubation: After blocking, incubate the membrane with a primary antibody that specifically recognizes phosphorylated TBK1 (e.g., at Ser172). In parallel, a separate blot can be incubated with an antibody for total TBK1 to serve as a loading control.

-

Detection and Analysis: Proceed with secondary antibody incubation and detection as previously described. Quantify the phosphorylated TBK1 signal and normalize it to the total TBK1 signal.

RT-qPCR for GPX4 and FACL4 Gene Expression

This protocol quantifies the mRNA levels of GPX4 and FACL4 to determine the effect of this compound on their expression.

-

RNA Extraction: Treat cells with this compound. Isolate total RNA from the cells using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for GPX4, FACL4, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to control samples.

Conclusion

This compound is a valuable research tool for studying the biological roles of IRF1. Its ability to inhibit IRF1's transcriptional activity and modulate downstream inflammatory and cell death pathways has been demonstrated in various cellular and in vivo models. The provided experimental protocols offer a robust framework for further investigation into the therapeutic potential of targeting the IRF1 signaling axis. While quantitative potency data for this compound is not currently in the public domain, the qualitative evidence strongly supports its function as an IRF1 inhibitor. Future studies focusing on detailed dose-response relationships and pharmacokinetic properties will be crucial for advancing its potential clinical applications.

References

Preliminary Studies on a Novel IRF1 Inhibitor: A Technical Whitepaper

Disclaimer: As of the latest data available, there is no publicly accessible scientific literature or data pertaining to a specific molecule designated "IRF1-IN-2". The following technical guide is a comprehensive, illustrative framework based on established principles of Interferon Regulatory Factor 1 (IRF1) biology and common methodologies in drug discovery. This document is intended to serve as a blueprint for the preclinical evaluation of a hypothetical IRF1 inhibitor, hereafter referred to as a "putative IRF1 inhibitor" or "test compound".

Introduction

Interferon Regulatory Factor 1 (IRF1) is a multifaceted transcription factor that plays a pivotal role in the innate and adaptive immune responses, cell growth regulation, and apoptosis.[1] It is a key mediator of interferon (IFN) signaling and is implicated in various pathological conditions, including autoimmune diseases and certain cancers.[2][3] The development of small molecule inhibitors targeting IRF1 is therefore of significant therapeutic interest.[4] This whitepaper outlines a series of preliminary studies to characterize the mechanism of action and preclinical efficacy of a novel, putative IRF1 inhibitor.

Core Concepts of IRF1 Signaling

IRF1 is a transcriptional activator that binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoters of target genes.[4] Its expression and activity are tightly regulated by various stimuli, including viral infections, cytokines like IFN-γ, and other cellular stressors.[5] Upon activation, IRF1 orchestrates the transcription of a wide array of genes involved in antiviral defense, immune modulation, and tumor suppression.[4][5]

The IRF1 Signaling Pathway

The canonical IRF1 signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) or by cytokine signaling, particularly through the IFN-γ receptor.[2][6] This triggers a signaling cascade, often involving the JAK-STAT pathway, leading to the phosphorylation and activation of STAT1.[3][7] Activated STAT1 translocates to the nucleus and binds to GAS (Gamma-Activated Site) elements in the promoter of the IRF1 gene, inducing its transcription.[3] The newly synthesized IRF1 protein can then bind to ISREs in the promoters of its target genes, driving their expression.

Experimental Protocols for Inhibitor Characterization

The following sections detail the experimental methodologies to assess the in vitro and in vivo activity of a putative IRF1 inhibitor.

In Vitro Assays

Objective: To determine the functional inhibition of IRF1-mediated transcription by the test compound.

Methodology:

-

HEK293T cells are co-transfected with a firefly luciferase reporter plasmid under the control of a promoter containing multiple ISREs and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Transfected cells are plated in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with a dose-range of the test compound or vehicle control for 1 hour.

-

IRF1 signaling is stimulated with recombinant human IFN-γ (10 ng/mL).

-

After 24 hours of stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

Firefly luciferase activity is normalized to Renilla luciferase activity, and the IC50 value is calculated.

Objective: To measure the effect of the test compound on the expression of endogenous IRF1 target genes.

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

PBMCs are cultured and pre-treated with the test compound or vehicle for 1 hour.

-

Cells are stimulated with IFN-γ (10 ng/mL) for 6 hours.

-

Total RNA is extracted, and cDNA is synthesized.

-

qPCR is performed to quantify the mRNA levels of known IRF1 target genes (e.g., CXCL10, GBP1) and a housekeeping gene (e.g., GAPDH).

-

Relative gene expression is calculated using the ΔΔCt method.

Objective: To determine if the test compound affects IRF1 protein levels or upstream signaling events.

Methodology:

-

A549 cells are treated with the test compound or vehicle for 1 hour, followed by stimulation with IFN-γ (10 ng/mL) for various time points (e.g., 0, 30, 60 minutes for p-STAT1; 0, 2, 4, 6 hours for IRF1).

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against IRF1, phospho-STAT1 (Tyr701), total STAT1, and a loading control (e.g., β-actin).

-

Blots are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy Model: Adjuvant-Induced Arthritis in Rats

Objective: To evaluate the therapeutic potential of the putative IRF1 inhibitor in a model of autoimmune inflammation.

Methodology:

-

Lewis rats are immunized with an emulsion of complete Freund's adjuvant (CFA) at the base of the tail to induce arthritis.

-

On day 10 post-immunization (at the onset of clinical signs), animals are randomized into treatment groups: vehicle control, test compound (at various doses), and a positive control (e.g., methotrexate).

-

The test compound is administered daily via oral gavage.

-

Clinical signs of arthritis (e.g., paw swelling, arthritis score) are monitored daily.

-

At the end of the study (e.g., day 21), animals are euthanized, and hind paws are collected for histological analysis of joint inflammation and damage.

-

Serum and paw tissue can be collected for biomarker analysis (e.g., cytokine levels, IRF1 target gene expression).

Data Presentation

The quantitative data generated from the aforementioned studies will be summarized in the following tables for clear comparison.

Table 1: In Vitro Activity of Putative IRF1 Inhibitor

| Assay | Cell Line | Stimulant | Endpoint | IC50 (µM) |

| ISRE Reporter Assay | HEK293T | IFN-γ | Luciferase Activity | [Hypothetical Value] |

| CXCL10 qPCR | PBMCs | IFN-γ | mRNA Expression | [Hypothetical Value] |

| GBP1 qPCR | PBMCs | IFN-γ | mRNA Expression | [Hypothetical Value] |

Table 2: In Vivo Efficacy in Adjuvant-Induced Arthritis Model

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 21) | Paw Swelling (mm, Day 21) |

| Vehicle Control | - | [Hypothetical Value] | [Hypothetical Value] |

| Test Compound | 10 | [Hypothetical Value] | [Hypothetical Value] |

| Test Compound | 30 | [Hypothetical Value] | [Hypothetical Value] |

| Methotrexate | 1 | [Hypothetical Value] | [Hypothetical Value] |

Conclusion

This technical guide provides a foundational framework for the preliminary investigation of a novel, putative IRF1 inhibitor. The proposed studies are designed to elucidate the compound's mechanism of action, determine its in vitro potency, and provide initial proof-of-concept for its therapeutic efficacy in a relevant in vivo model of inflammation. The successful completion of these studies will be critical for the further development of this potential therapeutic agent.

References

- 1. IRF1 - Wikipedia [en.wikipedia.org]

- 2. Interferon regulatory factors - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease [frontiersin.org]

- 4. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRF1 Promotes the Innate Immune Response to Viral Infection by Enhancing the Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target: A Technical Guide to the Identification and Validation of IRF1-IN-2, a Hypothetical IRF1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in innate immunity, cell growth regulation, and apoptosis.[1][2] Its multifaceted involvement in various signaling pathways has implicated it in a range of diseases, from viral infections to cancer. This technical guide outlines a comprehensive strategy for the identification and validation of a hypothetical direct inhibitor of IRF1, termed IRF1-IN-2. We will delve into the intricacies of the IRF1 signaling pathway, propose robust experimental protocols for target identification and validation, and present a framework for data analysis and visualization. This document serves as a roadmap for researchers and drug development professionals seeking to therapeutically target IRF1.

Introduction to IRF1 as a Therapeutic Target

Interferon Regulatory Factor 1 (IRF1) was the first member of the IRF family of transcription factors to be discovered.[1][3] IRF1 is a key mediator of interferon (IFN) signaling and is induced by various stimuli, including viral infections, double-stranded RNA, and cytokines like IFN-γ and TNF-α.[1][4] Upon activation, IRF1 translocates to the nucleus and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, thereby activating their transcription.[5][6]

The diverse array of genes regulated by IRF1 underscores its importance in cellular processes. These target genes are involved in antiviral defense, immune response, tumor suppression, and the regulation of apoptosis.[1][6] Given its central role, dysregulation of IRF1 activity has been linked to various pathologies, making it a compelling target for therapeutic intervention. The development of a specific IRF1 inhibitor, such as the hypothetical this compound, could offer a novel therapeutic strategy for a multitude of diseases.

The IRF1 Signaling Pathway

The transcriptional activity of IRF1 is tightly regulated through a complex signaling network. The canonical pathway involves the activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).

Upon stimulation with IFN-γ, for example, the IFN-γ receptor-associated JAK1 and JAK2 phosphorylate STAT1.[5] Phosphorylated STAT1 forms homodimers, which then translocate to the nucleus and bind to Gamma-Activated Sites (GAS) in the promoter of the IRF1 gene, leading to its transcription.[5] The newly synthesized IRF1 protein can then activate the transcription of a wide range of target genes.

References

- 1. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interferon regulatory factors - Wikipedia [en.wikipedia.org]

- 3. Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease [frontiersin.org]

- 6. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for IRF1-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of IRF1-IN-2, a potent and specific inhibitor of Interferon Regulatory Factor 1 (IRF1), in cell culture experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application in various cell lines, and methods for assessing its biological effects. The provided protocols and data will enable researchers to effectively utilize this compound in studies related to inflammation, cell death, and radiation-induced cellular damage.

Introduction

Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor involved in diverse cellular processes, including immune responses, cell proliferation, and apoptosis.[1][2] Dysregulation of IRF1 activity is implicated in various diseases, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor that functions by decreasing the recruitment of IRF1 to the promoter regions of its target genes, such as CASP1.[3] This inhibition modulates downstream signaling pathways, notably interfering with pyroptosis and other forms of programmed cell death. This compound has demonstrated a protective role against ionizing radiation-induced inflammatory skin injury by inhibiting the cleavage of Caspase 1, Gasdermin D (GSDMD), and PARP1, suppressing the phosphorylation of TBK1, upregulating GPX4, and downregulating FACL4.[3]

These notes provide detailed experimental protocols for utilizing this compound in relevant cell lines and assays to investigate its effects on these pathways.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by preventing the binding of IRF1 to the promoter of its target genes. This leads to a cascade of downstream effects that collectively contribute to its anti-inflammatory and cytoprotective properties.

References

- 1. Interferon regulatory factor transcript levels correlate with clinical outcomes in human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interferon Regulatory Factor (Irf)-1 and Irf-2 Regulate Interferon γ–Dependent Cyclooxygenase 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of an IRF1 Inhibitor (e.g., IRF1-IN-2) in a Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon Regulatory Factor 1 (IRF1) is a transcription factor with multifaceted and often contradictory roles in cancer. It can act as a tumor suppressor by promoting apoptosis and cell cycle arrest, yet it can also contribute to tumor immune evasion by upregulating immune checkpoint proteins like PD-L1.[1][2][3] The specific function of IRF1 appears to be highly dependent on the cellular context.[1] Recent research suggests that inhibiting IRF1 within tumor cells could be a promising therapeutic strategy to enhance anti-tumor immunity.[1] These application notes provide a comprehensive guide for the preclinical evaluation of a novel IRF1 inhibitor, referred to here as IRF1-IN-2, in a mouse model of cancer. The following protocols and guidelines are intended to assist researchers in designing and executing in vivo studies to assess the efficacy, pharmacodynamics, and optimal administration of such an inhibitor.

Preclinical Data Summary for a Hypothetical IRF1 Inhibitor (this compound)

For the purpose of these notes, we will assume the following in vitro characteristics for this compound. Researchers should generate analogous data for their specific inhibitor.

| Parameter | Value |

| Target | Interferon Regulatory Factor 1 (IRF1) |

| Mechanism of Action | Prevents transcriptional activity of IRF1 by interfering with its binding to interferon-stimulated response elements (ISREs).[4] |

| In Vitro IC50 | 50 nM (in a cell-based reporter assay) |

| Cellular Potency | 200 nM (inhibition of IRF1-downstream gene expression, e.g., PD-L1, in response to IFN-γ stimulation) |

| Solubility | Poorly soluble in aqueous solutions. |

| In Vitro Toxicity (IC50) | > 10 µM (in various cancer cell lines) |

IRF1 Signaling Pathway

The following diagram illustrates the central role of IRF1 in mediating interferon signaling and its downstream effects on both tumor suppression and immune modulation.

Caption: Simplified IRF1 signaling pathway initiated by IFN-γ.

Experimental Protocols

Vehicle Formulation and Preparation

Given the poor aqueous solubility of many small molecule inhibitors, a suitable vehicle is critical for in vivo administration.

Objective: To prepare a non-toxic vehicle that can solubilize this compound for administration to mice.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

In a sterile tube, add the required volume of the this compound stock solution.

-

Add PEG400 to the tube. A common ratio is 10-40% of the final volume.

-

Add Tween 80 (typically 1-5% of the final volume) to aid in suspension.

-

Vortex the mixture thoroughly until the solution is clear.

-

Slowly add saline or PBS to reach the final desired concentration, while continuously vortexing to prevent precipitation.

-

A common final vehicle composition is 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline. The final concentration of DMSO should be kept as low as possible to minimize toxicity.

-

Prepare a fresh formulation for each day of dosing.

-

Always prepare a vehicle-only control group for all in vivo experiments.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.

Experimental Workflow:

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol:

-

Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies.

-

Administer single or multiple doses of this compound at escalating concentrations via the intended route of administration (e.g., intraperitoneal injection or oral gavage).

-

Monitor the mice daily for signs of toxicity, including but not limited to: weight loss, ruffled fur, lethargy, and changes in behavior.

-

The MTD is typically defined as the highest dose that does not cause more than a 10-15% reduction in body weight and does not lead to mortality or severe clinical signs.

In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.

Choice of Model: Select a syngeneic tumor model known to be responsive to immune checkpoint blockade and where IRF1 signaling in tumor cells is relevant (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma).

Experimental Design:

| Group | Treatment | Number of Mice | Dosing Schedule |

| 1 | Vehicle Control | 8-10 | Daily, IP or PO |

| 2 | This compound (Low Dose) | 8-10 | Daily, IP or PO |

| 3 | This compound (High Dose, near MTD) | 8-10 | Daily, IP or PO |

| 4 | Positive Control (e.g., anti-PD-1 Ab) | 8-10 | Per established protocol |

| 5 | This compound (High Dose) + anti-PD-1 Ab | 8-10 | Combination therapy |

Protocol:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

-

Administer treatments as per the experimental design.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

Monitor for clinical signs of toxicity.

-

Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or if significant toxicity is observed.

Pharmacodynamic (PD) Marker Analysis

Objective: To confirm that this compound is engaging its target and modulating downstream pathways in the tumor microenvironment.

Protocol:

-

Conduct a satellite efficacy study with additional mice per group for tissue collection at various time points.

-

At the end of the study or at specified time points, collect tumors, spleens, and lymph nodes.

-

Analyze tumors for:

-

Target Engagement: Assess the expression of IRF1-regulated genes (e.g., PD-L1, CXCL9, IDO1) by qRT-PCR or immunohistochemistry (IHC).

-

Immune Infiltrate: Characterize the immune cell populations (CD4+ T cells, CD8+ T cells, NK cells, regulatory T cells) within the tumor using flow cytometry or IHC.

-

-

Analyze spleens and lymph nodes for changes in systemic immune cell populations.

Concluding Remarks

The successful in vivo evaluation of a novel IRF1 inhibitor like this compound requires a systematic approach, beginning with proper formulation and safety assessment, followed by robust efficacy studies in relevant cancer models. The dual role of IRF1 necessitates careful analysis of both tumor-intrinsic effects and modulation of the tumor immune microenvironment to fully understand the therapeutic potential of such an inhibitor. These guidelines provide a framework for researchers to generate the critical data needed to advance the development of novel IRF1-targeted cancer therapies.

References

- 1. news-medical.net [news-medical.net]

- 2. Interferon regulatory factor 1 inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Interferon Regulatory Factor 1 in Tumor Progression and Regression: Two Sides of a Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]

IRF1-IN-2 dosage and administration for in vivo studies

Lack of Publicly Available Data for IRF1-IN-2

Extensive searches for a compound designated "this compound" have not yielded any specific information regarding its in vivo dosage, administration, or detailed experimental protocols. The scientific literature and public databases reviewed do not contain data for a molecule with this identifier.

The following application notes and protocols are therefore based on the known biological roles of its putative target, Interferon Regulatory Factor 1 (IRF1), and general methodologies for the in vivo evaluation of small molecule inhibitors targeting transcription factors. This information is intended to serve as a foundational guide for researchers and drug development professionals interested in the preclinical assessment of potential IRF1 inhibitors.

Introduction to IRF1

Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a critical role in various cellular processes, including immune responses, cell proliferation, and apoptosis.[1][2][3][4] It is a key mediator of interferon (IFN) signaling and is involved in the transcriptional activation of numerous genes in response to stimuli such as viral infections and cytokines.[1][2][3] IRF1 functions as a transcriptional activator, while its counterpart, IRF2, often acts as a repressor, with the balance between the two regulating gene expression.[1][2][5][6] Given its central role in immunity and cell fate, IRF1 is a compelling target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[7][8]

General Protocol for In Vivo Evaluation of a Hypothetical IRF1 Inhibitor

This protocol provides a general framework for the in vivo assessment of a novel IRF1 inhibitor, referred to here as "Hypothetical IRF1 Inhibitor." Researchers should optimize these protocols based on the specific physicochemical properties of their compound and the animal model being used.

Table 1: General Parameters for In Vivo Studies of a Hypothetical IRF1 Inhibitor

| Parameter | Description | General Range/Considerations |

| Animal Model | Species and strain | Mouse (e.g., C57BL/6, BALB/c), Rat (e.g., Sprague-Dawley, Wistar) |

| Route of Administration | Method of delivery | Intraperitoneal (IP), Oral (PO), Intravenous (IV), Subcutaneous (SC) |

| Dosage Range | Amount of compound | 1 - 100 mg/kg (requires dose-range-finding studies) |

| Dosing Frequency | How often the compound is administered | Once daily (QD), Twice daily (BID) |

| Vehicle Formulation | Solution to dissolve/suspend the compound | Saline, PBS, DMSO, PEG400, Tween 80, Carboxymethylcellulose (CMC) |

Experimental Protocol: In Vivo Efficacy Study in a Mouse Tumor Model

-

Animal Acclimatization: House mice in a pathogen-free facility for at least one week before the start of the experiment.

-

Tumor Cell Implantation: Subcutaneously implant a relevant tumor cell line (e.g., one with known dependence on IRF1 signaling) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Compound Preparation: Prepare the Hypothetical IRF1 Inhibitor in a suitable vehicle. The final formulation should be sterile.

-

Dosing: Administer the compound to the treatment group according to the predetermined dose and schedule. The control group should receive the vehicle only.

-

Data Collection:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, collect tumors and relevant tissues for pharmacodynamic and biomarker analysis (e.g., qPCR for IRF1 target genes, immunohistochemistry).

-

-

Data Analysis: Analyze the data to determine the effect of the Hypothetical IRF1 Inhibitor on tumor growth and relevant biomarkers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway involving IRF1 and a typical workflow for an in vivo study of an inhibitor.

Caption: Generalized IRF1 signaling pathway.

Caption: Experimental workflow for an in vivo inhibitor study.

References

- 1. Targeted disruption of IRF-1 or IRF-2 results in abnormal type I IFN gene induction and aberrant lymphocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interferon Regulatory Factor (Irf)-1 and Irf-2 Regulate Interferon γ–Dependent Cyclooxygenase 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interferon Regulatory Factor-1 (IRF-1) Shapes Both Innate and CD8+ T Cell Immune Responses against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooperative effects of RIG-I-like receptor signaling and IRF1 on DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the interferon regulatory factors, IRF-1 and IRF-2, in LPS-induced cyclooxygenase-2 (COX-2) expression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functionally Antagonistic Transcription Factors IRF1 and IRF2 Regulate the Transcription of the Dopamine Receptor D2 Gene Associated with Aggressive Behavior of Weaned Pigs [mdpi.com]

- 7. IRF-2 inhibits cancer proliferation by promoting AMER-1 transcription in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical significance and biological function of interferon regulatory factor 1 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Efficacy of IRF1-IN-2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in the innate immune response, cell growth regulation, and apoptosis.[1][2] As a key mediator of interferon (IFN) and Toll-like receptor (TLR) signaling, IRF1 activation leads to the expression of a wide array of genes, including Type I interferons and pro-inflammatory cytokines.[3][4] Dysregulation of IRF1 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.[2][4]

IRF1-IN-2 is a novel small molecule inhibitor designed to modulate the activity of IRF1. These application notes provide a comprehensive overview of the techniques and protocols to measure the efficacy of this compound in both biochemical and cellular contexts. The following sections detail the IRF1 signaling pathway, the inhibitor's proposed mechanism of action, and step-by-step experimental protocols to quantify its inhibitory effects.

IRF1 Signaling Pathway and Proposed Mechanism of this compound

IRF1 is activated downstream of various stimuli, including viral infections and pro-inflammatory cytokines like IFN-γ.[1][5] Upon activation of upstream signaling cascades, such as the JAK-STAT pathway, IRF1 is transcriptionally upregulated and translocates to the nucleus.[4][6] In the nucleus, IRF1 binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes, thereby activating their transcription.[2][7] this compound is hypothesized to act by directly interfering with the DNA-binding activity of IRF1, preventing it from activating gene expression.

Biochemical Assays to Determine this compound Efficacy

Biochemical assays are essential for determining the direct interaction of this compound with IRF1 and its impact on IRF1's ability to bind DNA.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to detect protein-DNA interactions. This assay can directly visualize the inhibition of IRF1 binding to its consensus DNA sequence by this compound.

Experimental Workflow:

Protocol:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the IRF1 consensus binding site (ISRE). Label the probe with 32P-ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

-

Binding Reaction: In a final volume of 20 µL, combine binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), 1 µg of poly(dI-dC) as a non-specific competitor, and recombinant human IRF1 protein.

-

Inhibitor Addition: Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) to the binding reactions. Incubate for 20 minutes at room temperature.

-

Probe Addition: Add the labeled ISRE probe to each reaction and incubate for another 20 minutes at room temperature.

-

Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel (e.g., 5% TBE gel). Run the gel at 100-150V in 0.5X TBE buffer until the dye front reaches the bottom.

-

Detection: For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film. For non-radioactive probes, transfer the DNA to a nylon membrane and detect using streptavidin-HRP and a chemiluminescent substrate, or visualize directly if using a fluorescent label.

-

Data Analysis: Quantify the intensity of the shifted band corresponding to the IRF1-DNA complex. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Data Presentation:

| Concentration of this compound | Shifted Band Intensity (Arbitrary Units) | % Inhibition |

| 0 µM (Vehicle) | 1000 | 0 |

| 0.01 µM | 850 | 15 |

| 0.1 µM | 520 | 48 |

| 1 µM | 150 | 85 |

| 10 µM | 50 | 95 |

Thermal Shift Assay (TSA)

TSA measures changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of IRF1 in the presence of this compound would indicate direct binding.

Protocol:

-

Reaction Setup: In a 96-well PCR plate, prepare reactions containing recombinant IRF1 protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound or vehicle control in a suitable buffer.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a temperature gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

-

Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye will bind to the exposed hydrophobic cores, resulting in an increase in fluorescence.

-

Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition. Calculate the change in melting temperature (ΔTm) induced by this compound.

Data Presentation:

| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| Vehicle | - | 52.5 | 0 |

| This compound | 1 | 54.0 | 1.5 |

| This compound | 10 | 56.8 | 4.3 |

| This compound | 100 | 58.2 | 5.7 |

Cell-Based Assays for Efficacy and Potency

Cell-based assays are crucial for evaluating the efficacy of this compound in a physiological context, assessing its ability to cross the cell membrane and inhibit IRF1 activity within the cell.

Reporter Gene Assay

This assay utilizes a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing multiple copies of the ISRE. Inhibition of IRF1 activity by this compound will result in a decrease in reporter gene expression.

Experimental Workflow:

Protocol:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T or A549) in a 96-well plate. Transfect the cells with a plasmid containing a luciferase reporter gene driven by an ISRE-containing promoter and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with an appropriate agonist to induce IRF1 activity, such as IFN-γ (e.g., 10 ng/mL), for 6-18 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50 value.

Data Presentation:

| Concentration of this compound (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |

| Unstimulated | 1,000 | - |

| 0 (Vehicle + IFN-γ) | 50,000 | 0 |

| 0.1 | 42,000 | 16 |

| 1 | 26,000 | 48 |

| 10 | 8,000 | 84 |

| 100 | 2,500 | 95 |

Quantitative Real-Time PCR (qRT-PCR) for IRF1 Target Genes

This assay measures the mRNA levels of endogenous IRF1 target genes to confirm the inhibitory effect of this compound on native gene transcription.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., macrophages or epithelial cells) and allow them to adhere. Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with IFN-γ or another appropriate stimulus for 4-6 hours to induce the expression of IRF1 target genes.

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the cells and synthesize cDNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for known IRF1 target genes (e.g., CXCL10, IFIT1, GBP1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Determine the dose-dependent inhibition of target gene expression by this compound.

Data Presentation:

| Treatment | Target Gene | Fold Change in mRNA Expression (vs. Unstimulated) |

| Vehicle + IFN-γ | CXCL10 | 50.2 |

| 1 µM this compound + IFN-γ | CXCL10 | 25.8 |

| 10 µM this compound + IFN-γ | CXCL10 | 5.1 |

| Vehicle + IFN-γ | IFIT1 | 35.6 |

| 1 µM this compound + IFN-γ | IFIT1 | 18.3 |

| 10 µM this compound + IFN-γ | IFIT1 | 4.2 |

Chromatin Immunoprecipitation (ChIP)

ChIP assays can be used to directly assess whether this compound prevents the binding of IRF1 to the promoter regions of its target genes in intact cells.

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with vehicle or this compound, followed by stimulation with IFN-γ. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for IRF1 or a control IgG overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification and Analysis: Purify the DNA and use qPCR to quantify the amount of specific promoter DNA (e.g., CXCL10 promoter) that was co-precipitated with IRF1.

-

Data Analysis: Express the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment of the target promoter in this compound-treated samples versus vehicle-treated samples.

Data Presentation:

| Treatment | Promoter Region | % Input (IRF1 ChIP) |

| Vehicle + IFN-γ | CXCL10 | 2.5 |

| 10 µM this compound + IFN-γ | CXCL10 | 0.5 |

| Vehicle + IFN-γ | Negative Control Region | 0.1 |

| 10 µM this compound + IFN-γ | Negative Control Region | 0.1 |

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for characterizing the efficacy of this compound. By employing a combination of biochemical and cell-based assays, researchers can thoroughly evaluate the inhibitor's mechanism of action, potency, and cellular activity. This multi-faceted approach will be critical for advancing the development of this compound as a potential therapeutic agent.

References

- 1. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRF1 - Wikipedia [en.wikipedia.org]

- 3. Interferon regulatory factors - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]

Application Notes: IRF1-IN-2 in Immunology Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a multifaceted role in the immune system. It is involved in the transcriptional regulation of type I interferons, the development and differentiation of immune cells, and the host defense against pathogens and tumors. Given its central role, the targeted inhibition of IRF1 presents a valuable tool for dissecting its function in various immunological processes and for the potential development of novel therapeutics for immune-related disorders.

IRF1-IN-2 is a potent and selective, cell-permeable small molecule inhibitor of IRF1. It is designed to specifically abrogate the transcriptional activity of IRF1, thereby enabling researchers to study the downstream consequences of IRF1 inhibition in a controlled manner. These application notes provide an overview of the potential applications of this compound in immunology research, along with detailed protocols for its use.

Mechanism of Action

This compound is hypothesized to act by one of the following mechanisms:

-

Inhibition of DNA Binding: this compound may directly bind to the DNA-binding domain of IRF1, preventing its association with the Interferon-Stimulated Response Element (ISRE) in the promoter region of its target genes.

-

Disruption of Nuclear Translocation: The inhibitor could interfere with the signaling pathways that lead to the nuclear translocation of IRF1, thereby sequestering it in the cytoplasm.

-

Interference with Co-activator Recruitment: this compound might block the interaction of IRF1 with essential co-activators, such as CREB-binding protein (CBP)/p300, which are necessary for the initiation of transcription.

Applications in Immunology Research

This compound can be utilized in a wide range of immunological studies, including:

-